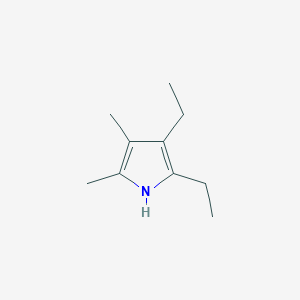
2,3-Dimethyl-4,5-diethyl-pyrrole
Cat. No. B8438054
M. Wt: 151.25 g/mol
InChI Key: PSZNMFYRQSWJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04070366
Procedure details


As in Example 58, using 2,3-dimethyl-pyrrole (1.6 g), acetic acid (40 ml), hydriodic acid (40 ml), hypophosphorous acid (8 ml) and paraldehyde (1.4 ml). The product (48%) was an oil, b.p. 45°-47° (0.05 mm). Anal. Calc. for C10H17N: C, 79.40; H, 11.34; N, 9.26. Found: C, 79.09; H, 11.27; N, 9.37.




[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6]=1[CH3:7].I.[PH2](O)=O.[CH3:12][CH:13]1OC(C)OC(C)O1.[C:21](O)(=O)[CH3:22]>>[CH3:1][C:2]1[NH:3][C:4]([CH2:21][CH3:22])=[C:5]([CH2:12][CH3:13])[C:6]=1[CH3:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1NC=CC1C
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
I
|
Step Three
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
[PH2](=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
1.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC1OC(OC(O1)C)C
|
Step Five
[Compound]
|
Name
|
product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1NC(=C(C1C)CC)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
